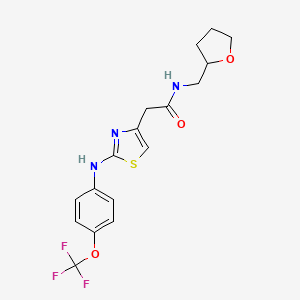

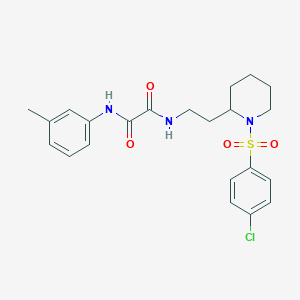

N-((tetrahydrofuran-2-yl)methyl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-((tetrahydrofuran-2-yl)methyl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide" is a novel molecule that appears to be related to a class of bioactive molecules with potential anticancer properties. These molecules are part of the N-(4-(3-aminophenyl)(thiazol-2-yl)acetamide family, which have shown in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) .

Synthesis Analysis

The synthesis of related compounds typically involves acylation reactions and may employ environmentally benign procedures with advantages such as short reaction times and high yields. For example, a similar compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, was synthesized using trifluoroacetic anhydride and a microwave-assisted Gewald reaction with K2CO3 as a catalyst . This suggests that the synthesis of the compound might also involve innovative techniques to improve efficiency and yield.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction. These compounds can exhibit interesting conformations, such as a half-chair conformation for the cyclohexene ring and a planar thiophene ring, as seen in the related compound . The molecular structure of the compound would likely be elucidated using similar methods to determine its conformation and electronic structure, which are critical for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives is often explored in the context of their anticancer activity. For instance, 5-methyl-4-phenyl thiazole derivatives have been synthesized and reacted with mercapto derivatives to study their anticancer activity . The reactivity of the compound could similarly be explored to understand its mechanism of action against cancer cells and to optimize its anticancer properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are crucial for their biological activity and pharmacokinetic profile. For example, the lead compound from the N-(4-(3-aminophenyl)(thiazol-2-yl)acetamide family demonstrated good pharmacokinetic properties and a significant reduction of tumor growth in vivo . The physical and chemical properties of the compound , such as solubility, stability, and pharmacokinetics, would need to be thoroughly analyzed to assess its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Structural and Interaction Studies

Molecular Shape and Intermolecular Interactions : Research on related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, demonstrates the importance of molecular shape and intermolecular interactions. These compounds are noted for their 'V' shaped molecular structure and the generation of 3-D arrays through various hydrogen bonds and π interactions, which could be significant for understanding molecular assembly and designing materials with specific properties (Boechat et al., 2011).

Anticancer and Antimicrobial Research

Anticancer Activity : Derivatives such as 5-methyl-4-phenyl thiazole have been synthesized and evaluated for their anticancer activities, showing selective cytotoxicity against specific cancer cell lines. This highlights the potential for structurally similar compounds to be investigated for their anticancer properties (Evren et al., 2019).

Antimicrobial Agents : The synthesis of new thiazolidin-4-one derivatives and their evaluation as potential antimicrobial agents against various bacterial and fungal strains underline the importance of such compounds in developing new antimicrobial therapies (Baviskar et al., 2013).

Coordination Chemistry and Antioxidant Activity

Metal Coordination Complexes : Studies on pyrazole-acetamide derivatives and their coordination with metals like Co(II) and Cu(II) offer insights into how such compounds can form complex structures with potential applications in materials science and catalysis. Additionally, their antioxidant activities have been explored, contributing to our understanding of their potential health benefits (Chkirate et al., 2019).

Mecanismo De Acción

Target of Action

The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of this compound would depend on the particular functional groups present in the molecule.

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to inhibit the biosynthesis of certain bacterial lipids .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to inhibit the biosynthesis of certain bacterial lipids, affecting the integrity of the bacterial cell wall .

Pharmacokinetics

The pharmacokinetics of a compound depends on its specific chemical structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of thiazole derivatives.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets bacterial lipid biosynthesis, it could result in the death of the bacteria due to compromised cell wall integrity .

Action Environment

The action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the solubility of the compound in different solvents could affect its bioavailability and distribution in the body .

Propiedades

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3S/c18-17(19,20)26-13-5-3-11(4-6-13)22-16-23-12(10-27-16)8-15(24)21-9-14-2-1-7-25-14/h3-6,10,14H,1-2,7-9H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVABMTFYDUHVTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((tetrahydrofuran-2-yl)methyl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2517504.png)

![4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2517505.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2517506.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2517511.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide](/img/structure/B2517514.png)

![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/no-structure.png)

![N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517517.png)

![N-[2-({2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]-2-phenylacetamide](/img/structure/B2517523.png)

![6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2517524.png)